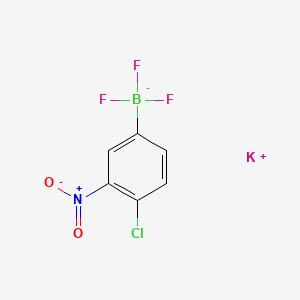

Potassium (4-chloro-3-nitrophenyl)trifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium (4-chloro-3-nitrophenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

准备方法

Synthetic Routes and Reaction Conditions

Potassium (4-chloro-3-nitrophenyl)trifluoroborate can be synthesized through the reaction of 4-chloro-3-nitrophenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like methanol or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

化学反应分析

Types of Reactions

Potassium (4-chloro-3-nitrophenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., ethanol, methanol).

Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Applications in Organic Synthesis

- Suzuki-Miyaura Cross-Coupling Reactions :

- Nucleophilic Substitution Reactions :

- Building Block for Drug Development :

Biological and Medicinal Applications

- Protein Labeling and Modification :

-

Potential Therapeutic Applications :

- Research indicates that compounds derived from potassium trifluoroborates may have applications as inhibitors of specific ion channels, such as the renal outer medullary potassium channel (ROMK). These inhibitors could serve as diuretics or natriuretics, offering therapeutic benefits for conditions like hypertension and heart failure .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura cross-coupling reactions to synthesize complex aryl compounds. The reaction conditions were optimized to achieve high yields with minimal byproducts, showcasing its practical application in pharmaceutical synthesis.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aryl-Aryl Coupling | 85 | Pd catalyst, K₂CO₃ base |

| Aryl-Alkyl Coupling | 90 | Pd catalyst, DMF solvent |

Case Study 2: Protein Modification

In a biochemical study, this compound was utilized to label proteins for mass spectrometry analysis. The labeling improved detection sensitivity and allowed for detailed proteomic profiling.

| Protein Type | Labeling Efficiency (%) | Application |

|---|---|---|

| Enzyme A | 75 | Activity assays |

| Receptor B | 80 | Binding studies |

作用机制

The mechanism of action of potassium (4-chloro-3-nitrophenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

相似化合物的比较

Potassium (4-chloro-3-nitrophenyl)trifluoroborate is compared with other organotrifluoroborates such as:

- Potassium phenyltrifluoroborate

- Potassium (4-methoxyphenyl)trifluoroborate

- Potassium (4-bromophenyl)trifluoroborate

Uniqueness

This compound is unique due to its specific substituents (chloro and nitro groups), which can influence the electronic properties and reactivity of the compound, making it suitable for specific synthetic applications .

生物活性

Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C6H3BClF3KNO2

- Molecular Weight : 263.5 g/mol

- CAS Number : 1218908-71-4

This compound features a trifluoroborate group, which enhances its reactivity and potential interactions with biological targets.

Inhibition of Protein Disulfide Isomerase (PDI)

Recent studies have highlighted the role of this compound in inhibiting Protein Disulfide Isomerase (PDI), an enzyme critical for protein folding in the endoplasmic reticulum. PDI is implicated in various diseases, including cancer, making it a target for therapeutic intervention.

- Mechanism : The compound exhibits allosteric inhibition of PDI by binding to the enzyme's b’ domain, disrupting its catalytic activity. This inhibition leads to increased endoplasmic reticulum stress and altered cell cycle regulation in cancer cells .

Cytotoxicity Against Cancer Cells

Research has demonstrated that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For instance, one study reported significant inhibition of cell growth and migration in glioblastoma cells treated with certain analogues .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the phenyl ring significantly impact its inhibitory potency against PDI. For example:

| Compound | Substituent | IC50 (μM) |

|---|---|---|

| BAP2 | Hydroxyl | 0.85 |

| BAP2 | Bromine | 1.87 |

| BAP2 | Methoxy | >100 |

These results indicate that electron-withdrawing groups enhance activity, while bulky substituents diminish it .

Case Study 1: Glioblastoma Treatment

In a preclinical model, this compound derivatives were tested for their ability to inhibit glioblastoma cell proliferation. The most potent analogue resulted in a 70% reduction in cell viability at a concentration of 1 μM after 48 hours, demonstrating significant therapeutic potential .

Case Study 2: Selective ROMK Inhibition

Another study identified this compound as a selective inhibitor of the renal outer medullary potassium channel (ROMK). This inhibition could have implications for treating conditions like hypertension and heart failure by modulating potassium levels in renal function .

属性

IUPAC Name |

potassium;(4-chloro-3-nitrophenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BClF3NO2.K/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXRNCOHQNLNIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BClF3KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718663 |

Source

|

| Record name | Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218908-71-4 |

Source

|

| Record name | Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。